molecular formula C11H12N4OS B11804785 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine

1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine

Cat. No.: B11804785
M. Wt: 248.31 g/mol
InChI Key: MSHOPLWIQJBEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a 3-methoxyphenyl group and a guanidine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the methoxy group and the guanidine moiety can influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a thiourea derivative with a halogenated ketone or aldehyde in the presence of a base . The reaction conditions often include solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for thiazole derivatives, including 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine, may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern can lead to distinct biological activities and interactions compared to its analogs .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C11H12N4OS/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15)

InChI Key

MSHOPLWIQJBEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.